Antimony pentasulfide, also known as antimony(V) sulfide, is an inorganic compound with the chemical formula . It is characterized by its orange to dark red powdery appearance and is often referred to as "antimony red." This compound is notable for its nonstoichiometric nature, indicating that it can exist in various compositions with free sulfur present in commercial samples . Antimony pentasulfide is insoluble in water but soluble in acidic solutions, particularly hydrochloric acid, where it liberates hydrogen sulfide gas .
There are several methods for synthesizing antimony pentasulfide:
Antimony pentasulfide has various applications:
Research on the interactions of antimony pentasulfide primarily focuses on its reactivity with acids and its environmental impact. The compound emits toxic fumes upon decomposition or when reacting with acids, which poses safety concerns during handling and application. Additionally, studies have indicated potential ecological risks due to its toxicity to aquatic life .
Antimony pentasulfide shares similarities with several other compounds in the category of antimony sulfides. Here are some comparable compounds:
Compound Name | Formula | Unique Characteristics |
---|---|---|
Antimony trisulfide | More stable stoichiometric form; used in pigments. | |
Antimony sulfide | Less complex; often found naturally as a mineral. | |
Schlippe's salt | Precursor to antimony pentasulfide; involves different stoichiometry. |
Antimony pentasulfide is unique due to its variable composition and nonstoichiometric nature, making it distinct from the more stable forms of antimony sulfides like antimony trisulfide. Its applications in pigments and rubber vulcanization further highlight its commercial significance compared to similar compounds .
Sb₂S₅ crystallizes in the monoclinic crystal system with the Hermann-Mauguin space group P2₁/c (space group No. 14) [1] [3]. The monoclinic system is characterized by unequal lattice parameters (a ≠ b ≠ c) and a single non-right angle (β ≠ 90°), which imposes anisotropic physical properties. The P2₁/c space group combines a twofold screw axis along the b-axis (2₁) with a glide plane perpendicular to it (c glide), resulting in a centrosymmetric structure.
The unit cell dimensions and atomic positions define a two-dimensional layered structure, where Sb₂S₅ sheets stack along the c-axis [1]. Each sheet comprises corner- and edge-sharing SbS₆ and SbS₅ polyhedra, forming a covalent network. Powder X-ray diffraction (XRD) patterns calculated for Sb₂S₅ reveal characteristic peaks at d-spacings influenced by the monoclinic lattice, though computational models may overestimate cell volumes by ~3% [1]. Substrate epitaxy studies further demonstrate that Sb₂S₅ films grow preferentially on substrates like GaN (mp-804) and DyScO₃ (mp-31120) with low mismatch indices (MCIA < 230 Ų), favoring (001)-oriented growth [1].
Substrate Material | Substrate Orientation | Film Orientation | MCIA (Ų) |
---|---|---|---|
GaN (mp-804) | <0 0 1> | <0 0 1> | 280.4 |
DyScO₃ (mp-31120) | <0 1 0> | <0 0 1> | 210.3 |
KCl (mp-23193) | <1 1 0> | <0 0 1> | 280.4 |
Key Insight: The P2₁/c symmetry and layered morphology enable Sb₂S₅ to accommodate strain during epitaxial growth, making it suitable for thin-film applications.
Antimony in Sb₂S₅ exhibits mixed coordination states, a hallmark of higher sulfides. Each Sb⁵⁺ ion coordinates with five or six sulfur atoms, forming distorted octahedral (SbS₆) or square pyramidal (SbS₅) geometries [3]. The Sb–S bond lengths range from 2.49 Å to 2.83 Å, reflecting varying bond orders and ligand-field effects [1] [6]. In contrast, sulfur atoms adopt bridging (μ₂-S) and terminal (η¹-S) roles, creating a polymer-like network of Sb–S–Sb linkages.
The coordination polyhedra interconnect via edge-sharing within the (Sb₂S₅)ₙ sheets, while weaker van der Waals interactions (Sb···S = 3.20–3.60 Å) stabilize inter-sheet stacking [1] [6]. This dual bonding regime—strong intra-sheet covalent bonds and weak inter-sheet interactions—explains the compound’s anisotropic mechanical properties and tendency to exfoliate under shear stress.
Bond Angle Analysis:
The distortion in bond angles arises from lone-pair stereoactivity of Sb⁵⁺, which displaces the antimony center from the polyhedral centroid. This distortion is less pronounced in Sb₂S₅ than in Sb₂S₃, where Sb³⁺ exhibits stronger lone-pair effects [6].
Sb₂S₅ distinguishes itself from lower antimony sulfides through its oxidation state, dimensionality, and thermal stability.
Property | Sb₂S₅ | Sb₂S₃ |
---|---|---|
Crystal System | Monoclinic (P2₁/c) | Orthorhombic (Pnma) |
Sb Oxidation State | +5 | +3 |
Coordination Number | 5–6 | 3–5 |
Decomposition Products | Sb₂S₃ + S | Stable up to 550°C |
Key Insight: The higher oxidation state of Sb in Sb₂S₅ increases its susceptibility to reduction, limiting its applications to low-temperature environments.
Solid-state synthesis represents the most fundamental approach for preparing antimony(5+);pentasulfide, utilizing direct thermal reactions between elemental precursors under controlled atmospheric conditions. The primary methodology involves the direct combination of antimony metal with sulfur at elevated temperatures, typically ranging from 250 to 400 degrees Celsius under an inert atmosphere [1]. This approach yields high-purity antimony pentasulfide with conversion efficiencies exceeding 95 percent when optimized reaction parameters are employed.
The mechanism of solid-state synthesis proceeds through a heterogeneous reaction where antimony metal particles react with sulfur vapor at the interface, forming the desired antimony sulfide compound. Research has demonstrated that the particle size of antimony metal significantly influences the reaction kinetics, with finer antimony powders (passing through 325 mesh screens) providing enhanced reaction efficiency [2]. The optimal sulfur-to-antimony ratio has been established at approximately 45 pounds of sulfur to 65 pounds of antimony metal to compensate for sulfur volatilization during the high-temperature reaction process [2].
Advanced solid-state techniques have been developed for industrial-scale production, particularly for processing antimony-bearing ores. High-temperature vacuum processing at temperatures between 650 and 700 degrees Celsius under reduced pressure conditions (approximately 10^-5 megapascals) has proven effective for extracting antimony pentasulfide from natural ore deposits [3]. This method achieves extraction efficiencies exceeding 90 percent within processing times of approximately 40 minutes, making it suitable for commercial applications [3].
Vacuum distillation represents a sophisticated solid-state purification technique that enables the production of ultra-high-purity antimony pentasulfide. Multi-zone vacuum distillation systems operating at 905 Kelvin in the main temperature zone and 773 Kelvin in the sub-temperature zone, under system pressures of 3.5 × 10^-3 pascals, have successfully produced antimony compounds with purities exceeding 99.999 percent [4]. The process requires holding times of approximately 3 hours to achieve complete purification through selective volatilization and condensation.
Parameter | Direct Synthesis | High-Temperature Processing | Vacuum Distillation |
---|---|---|---|
Temperature Range (°C) | 250-400 [1] | 650-700 [3] | 632 (905K) [4] |
Pressure Conditions | 1.0 atm (inert) [1] | ~10^-5 MPa [3] | 3.5×10^-3 Pa [4] |
Processing Duration | Variable | 40 minutes [3] | 3 hours [4] |
Typical Yield (%) | >95 [1] | >90 [3] | >99 [4] |
Solution-based synthesis methodologies offer precise control over antimony pentasulfide formation through aqueous and non-aqueous chemical processes. These approaches enable the production of antimony sulfide materials with controlled morphologies, particle sizes, and compositional uniformity through manipulation of solution chemistry parameters including temperature, pressure, pH, and precursor concentrations.
Solvothermal synthesis employs organic solvents at elevated temperatures and autogenous pressures to facilitate antimony pentasulfide formation. Research has demonstrated successful synthesis using poly(acrylic acid) as a morphology-controlling agent, with reaction temperatures between 150 and 200 degrees Celsius yielding well-defined antimony sulfide structures [5]. The solvothermal approach enables precise control over particle morphology through adjustment of organic additive concentrations and reaction temperatures, producing materials with enhanced electrochemical properties.
Hydrothermal synthesis utilizes aqueous solutions under elevated temperature and pressure conditions to produce antimony pentasulfide materials. Comprehensive studies have established that hydrothermal conditions ranging from 70 to 400 degrees Celsius and pressures up to 300 bar enable the formation of various antimony sulfide phases [6]. The pH of the hydrothermal solution significantly influences the antimony speciation, with alkaline conditions (pH 10.9 to 12) favoring the formation of specific antimony-sulfur complexes [6].
Industrial production methods employ chemical precipitation techniques using antimony pentoxide as the starting material. The process involves dissolving antimony pentoxide in concentrated hydrochloric acid at temperatures between 60 and 110 degrees Celsius, followed by the addition of tartaric acid to prevent hydrolysis [7]. Subsequent treatment with hydrogen sulfide or ammonium sulfide solutions precipitates high-purity antimony pentasulfide with yields reaching 96.2 percent .
Advanced wet chemical methods utilize controlled precipitation from antimony trisulfide precursors through sulfuration reactions. The conversion of antimony trisulfide to pentasulfide involves treatment with sodium hydroxide and sulfur at elevated temperatures, forming sodium tetrathioantimonate intermediates [9]. Subsequent acidification with hydrochloric acid precipitates the desired antimony pentasulfide product according to the reaction: 2Na₃SbS₄ + 6HCl → Sb₂S₅ + 6NaCl + 3H₂S [9].
Method | Temperature (°C) | Pressure (bar) | Solvent System | pH Range | Processing Time (h) |
---|---|---|---|---|---|
Solvothermal | 150-200 [5] | Autogenous | Organic solvents | N/A | 12-24 [5] |
Hydrothermal | 70-400 [6] | 1-300 [6] | Water | 3.5-12 [6] | Variable |
Chemical Bath | 60-110 [7] | Atmospheric | HCl/Water | 1-2 [7] | 2-6 [7] |
Wet Chemical | Room-150 [9] | Atmospheric | Various | Variable | 1-24 [9] |
Vapor deposition techniques enable the production of antimony pentasulfide thin films with controlled thickness, composition, and microstructural properties through gas-phase chemical reactions or physical vaporization processes. These methods are essential for applications requiring precise film thickness control and substrate conformality, particularly in electronic and optical device fabrication.
Chemical vapor deposition employs volatile antimony and sulfur precursor compounds to deposit antimony sulfide films through heterogeneous chemical reactions on heated substrates. Metal-organic chemical vapor deposition using precursors such as tris(dimethylamido)antimony with hydrogen sulfide at temperatures between 200 and 650 degrees Celsius produces high-quality antimony sulfide films [10]. The deposition process exhibits temperature-dependent phase formation, with pure antimony oxide phases forming below 400 degrees Celsius and mixed-phase materials at higher temperatures [11].
Atomic layer deposition represents a precise thin-film fabrication technique that enables atomic-scale thickness control through sequential, self-limiting surface chemical reactions. Research has demonstrated successful antimony sulfide deposition using alternating exposures of tris(dimethylamino)antimony and hydrogen sulfide at substrate temperatures as low as 23 degrees Celsius [12] [13]. The atomic layer deposition process yields growth rates between 0.1 and 0.5 nanometers per deposition cycle, enabling precise thickness control for electronic applications [13].
Plasma-enhanced chemical vapor deposition utilizes plasma activation to enable antimony sulfide film formation at reduced substrate temperatures. Studies employing antimony tri-isopropyl precursors with hydrogen plasma at temperatures between 200 and 275 degrees Celsius have produced polycrystalline antimony films with growth rates ranging from 0.10 to 0.5 nanometers per cycle [14]. Higher substrate temperatures promote improved film crystallinity, reduced resistivity, and enhanced surface morphology [14].
Aerosol-assisted chemical vapor deposition enables the deposition of antimony sulfide films from liquid precursor solutions, offering advantages for large-area coating applications. This technique utilizes antimony-containing precursor solutions that are transported to the substrate surface via carrier gas streams, enabling film deposition over extended substrate areas [15]. The process parameters can be optimized to control film composition, morphology, and optical properties for photovoltaic applications.
Physical vapor deposition methods, including thermal evaporation and sputtering, provide alternative approaches for antimony pentasulfide film fabrication. Thermal evaporation techniques require precise control of antimony and sulfur vapor pressures to maintain stoichiometric film composition, while magnetron sputtering from antimony sulfide targets enables high-rate film deposition with excellent substrate coverage [16].
Technique | Temperature Range (°C) | Pressure (Torr) | Growth Rate | Substrate | Film Quality |
---|---|---|---|---|---|
Chemical Vapor Deposition | 200-650 [10] [11] | 0.1-760 | 1-100 nm/min | Various | Polycrystalline |
Atomic Layer Deposition | 23-65 [13] | 10^-6-10^-3 | 0.1-0.5 nm/cycle [13] | Si/SiO₂ | Amorphous/Crystalline |
Physical Vapor Deposition | 200-500 [16] | 10^-8-10^-5 | 0.1-10 nm/min | Glass/Metal | Textured |
Plasma Enhanced CVD | 200-275 [14] | 0.1-10 | 0.10-0.5 nm/cycle [14] | Various | Polycrystalline |
The incorporation of dopants and the formation of composite materials represent advanced strategies for enhancing the functional properties of antimony pentasulfide through controlled modification of its electronic, optical, and mechanical characteristics. These approaches enable the tailoring of material properties for specific applications while maintaining the fundamental advantages of the antimony sulfide matrix.
Carbon incorporation through various synthesis routes significantly enhances the electrical conductivity and electrochemical performance of antimony pentasulfide materials. Nitrogen-doped carbon encapsulation of antimony sulfide nanowires, achieved through pyrolysis processes at temperatures between 500 and 700 degrees Celsius, results in composite materials with 2 to 5 times enhanced electrical conductivity compared to pristine antimony sulfide [17]. The nitrogen doping introduces additional active sites and improves charge transfer kinetics, making these composites particularly suitable for electrochemical sensor applications [18].
Metal sulfide composites leverage the synergistic properties of multiple sulfide phases to create materials with enhanced performance characteristics. The combination of antimony pentasulfide with metal sulfides such as zinc sulfide, iron disulfide, and indium sulfide through hydrothermal synthesis routes at temperatures between 150 and 300 degrees Celsius produces composite materials with 3 to 10 times improved energy storage capacity [19]. These heterostructured composites effectively accommodate volume changes during electrochemical cycling while maintaining structural integrity.
Graphene incorporation represents a particularly effective strategy for enhancing the mechanical stability and electrical properties of antimony pentasulfide composites. Solution mixing processes conducted at room temperature to 200 degrees Celsius enable the uniform distribution of antimony sulfide particles within graphene matrices, resulting in composite materials with 5 to 20 times enhanced structural stability [19]. The high surface area and excellent electrical conductivity of graphene provide multiple benefits including improved charge transport and mechanical reinforcement.
Advanced metal-organic framework-derived composites utilize cobalt-nitrogen coordination structures to create highly active catalytic materials. The synthesis involves thermal treatment of metal-organic framework precursors at temperatures between 500 and 650 degrees Celsius under inert atmospheres, producing cobalt-nitrogen co-doped carbon materials that serve as matrices for antimony pentasulfide incorporation [20]. These composites exhibit 2 to 8 times enhanced catalytic performance compared to conventional antimony sulfide materials.
Microbial synthesis approaches represent an emerging green chemistry strategy for producing antimony sulfide-carbon composites with unique properties. Pyrolysis of microorganism-antimony sulfide mixtures at 700 degrees Celsius produces carbon-doped antimony sulfide materials with exceptional electrochemical sensor performance [18]. These biologically-derived composites demonstrate superior selectivity and stability for detecting environmental pollutants such as catechol and hydroquinone.
The optimization of dopant concentration and distribution requires careful control of synthesis parameters to achieve the desired enhancement effects. Research has established that optimal dopant levels typically range from 1 to 10 atomic percent, with higher concentrations potentially leading to phase segregation and property degradation [21]. The thermal processing conditions, including heating rates, holding temperatures, and cooling profiles, significantly influence the final dopant distribution and composite microstructure.
Dopant/Matrix | Synthesis Method | Temperature (°C) | Processing Time (h) | Enhancement Factor | Application |
---|---|---|---|---|---|
Carbon (N-doped) | Pyrolysis | 500-700 [17] | 1-3 [17] | 2-5x conductivity [17] | Electrochemical sensors |
Metal Sulfides | Hydrothermal | 150-300 [19] | 6-24 [19] | 3-10x capacity [19] | Energy storage |
Graphene | Solution mixing | Room-200 [19] | 1-12 [19] | 5-20x stability [19] | Composites |
Cobalt-Nitrogen | MOF-derived | 500-650 [20] | 1-3 [20] | 2-8x performance [20] | Catalysis |